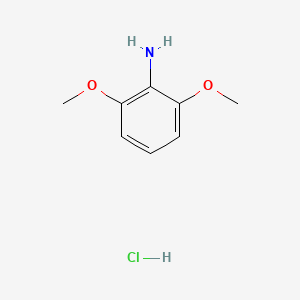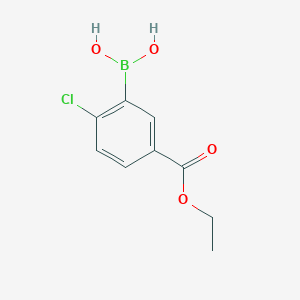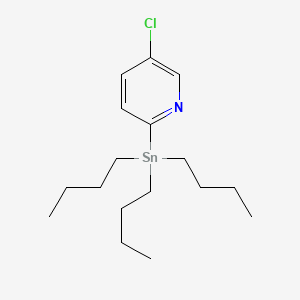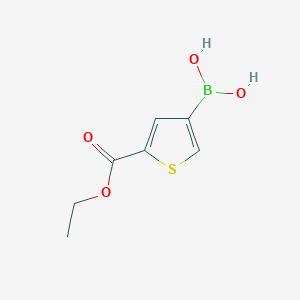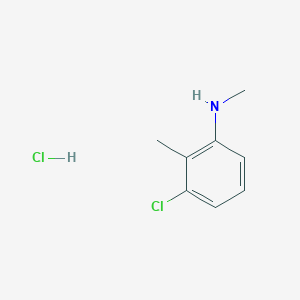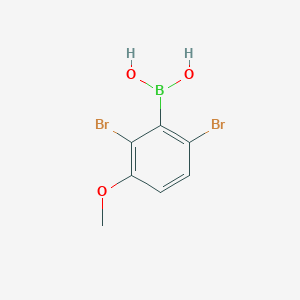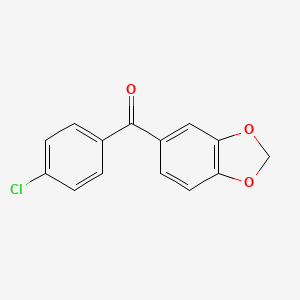
5-(4-氯苯甲酰基)-2H-1,3-苯二氧杂环
描述
“5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” is a compound that contains a benzodioxole group attached to a 4-chlorobenzoyl group . The benzodioxole group consists of a benzene ring fused to a 1,3-dioxole ring. The 4-chlorobenzoyl group consists of a benzoyl group (a benzene ring attached to a carbonyl group) that is substituted with a chlorine atom at the 4-position .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a benzodioxole derivative with a 4-chlorobenzoyl chloride . The 4-chlorobenzoyl chloride can be produced by chlorination of benzoyl chloride . The exact synthesis process can vary depending on the specific conditions and reactants used .Molecular Structure Analysis
The molecular structure of “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” can be analyzed using various techniques such as X-ray diffraction . The compound contains a benzodioxole group and a 4-chlorobenzoyl group, which can be identified in the molecular structure .Chemical Reactions Analysis
The chemical reactions involving “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” can be complex and depend on the specific conditions and reactants used . The compound can participate in various types of reactions due to the presence of the benzodioxole and 4-chlorobenzoyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” can be determined using various techniques . The compound’s properties can be influenced by factors such as its molecular structure and the presence of the benzodioxole and 4-chlorobenzoyl groups .科学研究应用
Synthesis of 4-Chlorobenzoyl CoA
4-Chlorobenzoyl chloride: , a related compound to “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole”, has been used to synthesize 4-chlorobenzoyl CoA . This synthesis involves reacting it with CoA in a KHCO3 buffer . This reaction is significant in biochemical studies involving acyl-CoA derivatives, which are pivotal in various metabolic pathways.
Acylation of Benzene
The compound has been utilized in the acylation of benzene using different solid acid catalysts. This process is essential in the production of acylated benzene derivatives , which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers .
Preparation of Semicarbazides
It serves as a precursor in the preparation of 1-aryloxyacetyl-4-(4-chlorobenzoyl)-semicarbazides . These semicarbazides have potential applications in medicinal chemistry, particularly in the design of drugs with anticonvulsant and antidepressant activities .
Pharmaceutical Intermediates
The related 4-chlorobenzoyl chloride is an intermediate in the synthesis of various pharmaceuticals. It’s plausible that “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” could also be used to create novel pharmaceutical compounds with unique therapeutic properties .
Degradation of Environmental Pollutants
In environmental science, the compound could be involved in the degradation pathways of chlorinated organic pollutants. The synthesis of 4-chlorobenzoyl CoA is a step in the breakdown of such pollutants by certain bacterial strains .
作用机制
Target of Action
Similar compounds such as 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1s)-1-(hydroxymethyl)propyl]acetamide have been shown to target prostaglandin g/h synthase 1 . This enzyme plays a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Mode of Action
Similar compounds have been shown to inhibit the activity of their target enzymes . This inhibition could potentially lead to a decrease in the production of prostaglandins, thereby reducing inflammation.
Biochemical Pathways
Related compounds have been shown to affect the prostaglandin synthesis pathway . By inhibiting Prostaglandin G/H synthase 1, these compounds can potentially disrupt the production of prostaglandins, which are key mediators of inflammation and pain.
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the known actions of similar compounds, it can be hypothesized that this compound may reduce inflammation by inhibiting the production of prostaglandins .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially affect the activity and stability of a compound .
安全和危害
未来方向
The future directions for research on “5-(4-chlorobenzoyl)-2H-1,3-benzodioxole” could involve further exploration of its synthesis, properties, and potential applications . For example, dehalogenases, enzymes that catalyze the removal of halogens from organic compounds, could potentially be used to degrade or modify this compound .
属性
IUPAC Name |
1,3-benzodioxol-5-yl-(4-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO3/c15-11-4-1-9(2-5-11)14(16)10-3-6-12-13(7-10)18-8-17-12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBFWLQJDHOFNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzoyl)-2H-1,3-benzodioxole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





